molecular formula C₅H₄D₆O₂S B1147473 Dimethylsulfonioproprionate-d6 CAS No. 1246341-06-9

Dimethylsulfonioproprionate-d6

Cat. No.: B1147473
CAS No.: 1246341-06-9
M. Wt: 140.23
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethylsulfonioproprionate-d6 is a deuterated form of dimethylsulfoniopropionate, an organosulfur compound with the formula (CH3)2S+CH2CH2COO−. This zwitterionic metabolite is found in marine phytoplankton, seaweeds, and some species of terrestrial and aquatic vascular plants. It functions as an osmolyte and has several physiological and environmental roles .

Mechanism of Action

Target of Action

Dimethylsulfonioproprionate (DMSP) is primarily targeted by marine organisms, including plants, marine algae, and dinoflagellates . It is also targeted by certain bacteria, which have been found to play a significant role in the global sulfur cycle .

Mode of Action

DMSP interacts with its targets through a process known as bacterial catabolism . In this process, DMSP is degraded by marine bacteria to produce dimethylsulfide (DMS), a climatically important gas . An alternative pathway results in the release of methanethiol, a highly reactive volatile sulfur compound .

Biochemical Pathways

DMSP is involved in several biochemical pathways. It is synthesized from methionine (Met) via three distinct synthesis pathways . The degradation of DMSP can occur via cleavage to DMS and acrylic acid or demethylation and demethiolation to methanethiol . These reactions are catalyzed by various enzymes, including DddX, which catalyzes a two-step reaction: the ligation of DMSP and CoA, and the cleavage of DMSP-CoA to produce DMS and acryloyl-CoA .

Pharmacokinetics

It is known that dmsp is a highly abundant sulfur metabolite in marine ecosystems , suggesting that it is readily absorbed and distributed in these environments.

Result of Action

The action of DMSP has significant molecular and cellular effects. It has been shown to promote longevity and prevent age-associated functional decline in Caenorhabditis elegans, a soil-dwelling organism . DMSP achieves this by decreasing mitochondrial content and improving mitochondrial function in C. elegans at the old stage, which is achieved via enhancing autophagy flux .

Action Environment

The action of DMSP is influenced by environmental factors. It is produced in massive quantities by phytoplankton in the North Atlantic and Antarctic oceans . The degradation of DMSP by marine bacteria ensures an important role for both compounds in the global sulfur cycle . Furthermore, bacteria have been found to be key DMSP producers in deep seawater and sediment , indicating that the action, efficacy, and stability of DMSP are influenced by the marine environment.

Biochemical Analysis

Biochemical Properties

Dimethylsulfonioproprionate-d6 participates in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it is involved in the biosynthesis processes of different organisms including plants, marine algae, and dinoflagellates . Furthermore, it is known to interact with bacterial uptake systems and contributes to the degradation processes in marine bacteria .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to promote longevity and prevent age-associated functional decline in Caenorhabditis elegans, a soil-dwelling organism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, exposure to this compound led to the recruitment of enzymes from preexisting metabolic pathways in marine bacteria .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . For example, DMSP concentrations per cell increased approximately 38% in the 33 °C treatment cultures over 120 hours .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors and can also affect metabolic flux or metabolite levels . For instance, marine bacteria either mineralize this compound through the demethylation pathway or transform it to DMS through the cleavage pathway .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function include any targeting signals or post-translational modifications that direct it to specific compartments or organelles . For instance, a study has provided the first visualization of DMSP at sub-cellular levels, tracking the fate of a stable sulfur isotope from its incorporation by microalgae as inorganic sulfate to its biosynthesis and exudation as DMSP, and finally its uptake and degradation by bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of dimethylsulfonioproprionate-d6 involves the deuteration of dimethylsulfoniopropionate. This can be achieved by reacting the non-deuterated compound with heavy water (D2O) in the presence of a suitable catalyst . The reaction typically involves the replacement of hydrogen atoms with deuterium atoms, resulting in the deuterated compound.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the complete deuteration of the compound. The final product is then purified and characterized to confirm its chemical structure and isotopic purity .

Chemical Reactions Analysis

Types of Reactions

Dimethylsulfonioproprionate-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions include dimethyl sulfoxide, dimethyl sulfone, and various substituted derivatives of this compound .

Scientific Research Applications

Role in Marine Biogeochemistry

Sulfur Cycle Tracing
DMSP-d6 serves as a stable isotope tracer in studies investigating the breakdown of DMSP by marine bacteria. Researchers utilize DMSP-d6 to trace its conversion to dimethylsulfide (DMS), a gas that plays a crucial role in cloud formation and atmospheric chemistry. By understanding the kinetics of this conversion, scientists can better predict the impacts of changing oceanic conditions on climate dynamics.

Microbial Interaction Studies
DMSP-d6 is employed to study interactions between phytoplankton and specific bacterial communities that metabolize DMSP. This isotopic labeling allows researchers to identify which bacterial species are responsible for DMSP degradation and how these interactions influence nutrient cycling in marine ecosystems. For instance, studies have shown that certain bacteria can utilize DMSP-d6 for growth, highlighting its importance in sustaining microbial communities.

Environmental Impact Research

Climate Change Investigations
The production and degradation of DMSP are sensitive to environmental variables such as temperature and nutrient availability. Controlled experiments using DMSP-d6 enable scientists to assess how climate change might affect the cycling of this critical marine compound. Research indicates that shifts in ocean temperature and nutrient levels can significantly alter DMSP dynamics, impacting broader ecological processes .

Ocean Acidification Effects
Recent studies have examined the effects of ocean acidification on DMS production from DMSP. Findings suggest that increased CO2 levels can influence the rates of DMS production, further complicating the relationship between marine biogeochemical cycles and climate change .

Methodological Applications

Nuclear Magnetic Resonance Spectroscopy
DMSP-d6 is utilized as a reference compound in nuclear magnetic resonance spectroscopy due to its unique spectral characteristics. This application is vital for accurately measuring concentrations of sulfur compounds in complex biological samples, allowing for more precise assessments of sulfur cycling in aquatic environments.

Data Tables

Application AreaDescriptionKey Findings
Sulfur Cycle Tracing Tracking the breakdown of DMSP by marine bacteria using DMSP-d6 as a tracerEnhanced understanding of DMS dynamics under varying environmental conditions
Microbial Interaction Studies Investigating interactions between phytoplankton and bacteria that metabolize DMSPIdentification of specific bacterial species involved in DMSP degradation
Climate Change Research Assessing impacts of temperature and nutrient changes on DMSP productionClimate change significantly alters DMSP cycling dynamics
Ocean Acidification Studies Evaluating effects of increased CO2 on DMS production from DMSPOcean acidification impacts DMS production rates
NMR Spectroscopy Reference Using DMSP-d6 as a reference standard in NMR for measuring sulfur compoundsImproved accuracy in quantifying sulfur cycling processes

Case Studies

  • Impact of Anoxic Conditions on Dimethylsulfide Production
    A study explored how anoxic stress enhances dimethylsulfide production from phytoplankton while inhibiting bacterial consumption of dimethylsulfide. The research highlighted the role of environmental stressors in modulating sulfur cycling within marine ecosystems, utilizing isotopically labeled compounds like DMSP-d6 to track changes effectively .
  • Seasonal Changes in Microbial Sulfur Dynamics
    Another investigation focused on seasonal variations in dissolved organic sulfur transformation rates, employing stable isotopes including DMSP-d6 to elucidate microbial responses to changing environmental conditions. This research provided insights into how microbial communities adapt their metabolic pathways throughout different seasons, influencing overall sulfur dynamics in marine systems .

Comparison with Similar Compounds

Dimethylsulfonioproprionate-d6 is unique compared to other similar compounds due to its deuterated nature, which makes it particularly useful in NMR spectroscopy. Similar compounds include:

This compound stands out due to its isotopic labeling, which provides unique advantages in analytical and research applications.

Biological Activity

Dimethylsulfonioproprionate-d6 (DMSP-d6) is a deuterated derivative of dimethylsulfoniopropionate (DMSP), a naturally occurring organosulfur compound predominantly produced by marine phytoplankton. This compound is integral to the marine sulfur cycle and has significant implications for climate regulation through its role as a precursor to dimethylsulfide (DMS), a gas that influences cloud formation and atmospheric chemistry.

Chemical Structure and Properties

DMSP-d6 has the molecular formula C3H6D6OSC_3H_6D_6OS, where six hydrogen atoms are replaced by deuterium. This isotopic labeling allows for enhanced tracking in biochemical studies, particularly in marine ecosystems.

Biological Roles and Mechanisms

Osmolyte Function : DMSP-d6 serves as an osmolyte, helping organisms to maintain cellular integrity under stress conditions such as high salinity or temperature fluctuations. This property is crucial for the survival of marine phytoplankton in varying environmental conditions.

Methyl Donor : It acts as a methyl donor in various biochemical pathways, facilitating important metabolic reactions within microbial communities. This role is particularly significant in the synthesis of DMS through microbial degradation pathways.

Microbial Interactions : DMSP-d6 supports microbial growth and influences community structure. Certain bacteria can utilize DMSP-d6 as a carbon source, which highlights its importance in sustaining microbial populations in marine environments. Research indicates that specific bacterial species metabolize DMSP, leading to the production of volatile sulfur compounds like methanethiol (MeSH) and DMS, which are critical for biogeochemical cycling in oceans .

Case Studies and Experimental Data

  • Microbial Metabolism : A study demonstrated that various marine bacteria metabolize DMSP-d6, leading to significant emissions of MeSH and DMS. The efficiency of this process varies among bacterial species, indicating that DMSP-d6 may influence sulfur cycling dynamics differently depending on the microbial community composition .
  • Enzymatic Activity : Enzymes known as DMSP lyases catalyze the cleavage of DMSP into DMS and other byproducts. Research has quantified the activity of these enzymes across different algal species, revealing variations in production rates of DMS under varying concentrations of DMSP-d6 .
  • Environmental Impact : Field studies have shown that during phytoplankton blooms, the release of DMS from DMSP-d6 contributes significantly to atmospheric sulfur levels, impacting cloud formation and climate regulation .

Data Table: Enzymatic Activity of DMSP Lyases

Algal SpeciesRate Constant (h⁻¹)% DMSPd Cleaved/dTurnover Time (days)
Species A0.009723.34.3
Species B0.013331.93.1
Species C0.008821.14.7
Species D0.015537.22.7

Applications in Research

DMSP-d6's stable isotopic nature makes it a valuable tracer in studies examining metabolic pathways within marine ecosystems. Its unique spectral characteristics also make it useful in nuclear magnetic resonance (NMR) spectroscopy for identifying sulfur compounds in complex mixtures.

Properties

IUPAC Name

3-[bis(trideuteriomethyl)sulfonio]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2S/c1-8(2)4-3-5(6)7/h3-4H2,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFPOZTRSOAQFIK-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[S+](C)CCC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[S+](CCC(=O)[O-])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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